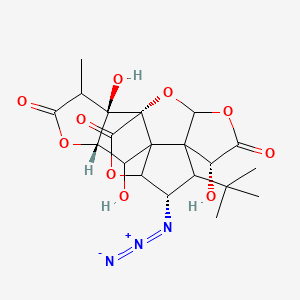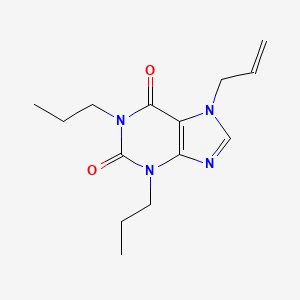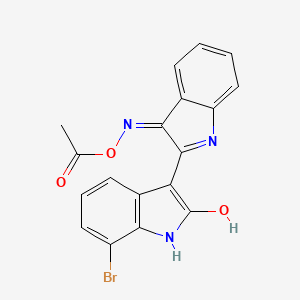
7-Bromoindirubin-3-acetoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromoindirubin-3-acetoxime is a synthetic derivative of indirubin, a natural product found in indigo dye-containing plants. Indirubin and its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of various cancers and neurodegenerative diseases. This compound has shown promise due to its ability to inhibit specific kinases involved in disease pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromoindirubin-3-acetoxime typically involves the bromination of indirubin followed by the introduction of an acetoxime group. The process can be summarized as follows:
Bromination: Indirubin is treated with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform to introduce the bromine atom at the 7-position.
Oximation: The brominated indirubin is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Acetylation: Finally, the oxime derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-bromoindirubin-3-acetoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent indirubin derivative.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various indirubin derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive indirubin derivatives.
Biology: It is used in studies to understand the role of kinases in cellular processes.
Medicine: It has shown potential in the treatment of cancers, particularly glioblastoma, and neurodegenerative diseases like Alzheimer’s disease. .
Mechanism of Action
The mechanism of action of 7-bromoindirubin-3-acetoxime involves the inhibition of specific kinases. It binds to the active sites of cyclin-dependent kinase-5 and glycogen synthase kinase-3β, preventing their activity. This inhibition leads to the modulation of various cellular pathways, including those involved in cell cycle regulation, apoptosis, and neuroinflammation. The compound also affects the expression of immune-related genes, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-bromoindirubin-3-acetoxime: Another indirubin derivative with similar kinase inhibitory properties.
Indirubin-3-oxime: A precursor to 7-bromoindirubin-3-acetoxime with similar biological activities.
6-bromoindirubin: Lacks the acetoxime group but shares similar inhibitory effects on kinases
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acetoxime group, which enhances its biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies for cancer and neurodegenerative diseases .
Properties
Molecular Formula |
C18H12BrN3O3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
[(Z)-[2-(7-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16- |
InChI Key |
CHULSJBNZJIYCG-JWGURIENSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-(1H-Imidazol-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B10845463.png)
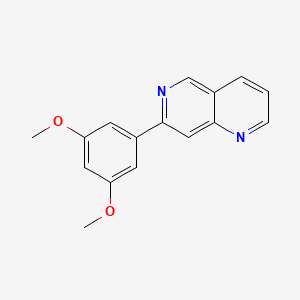
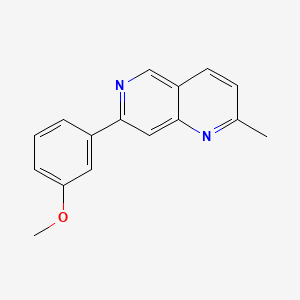

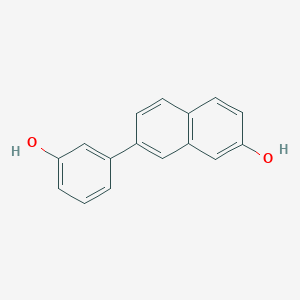
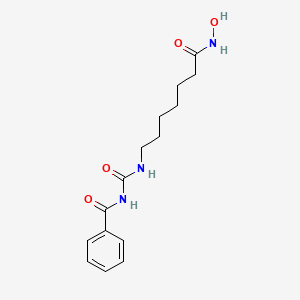
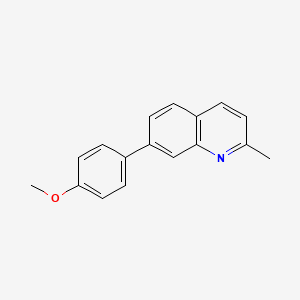

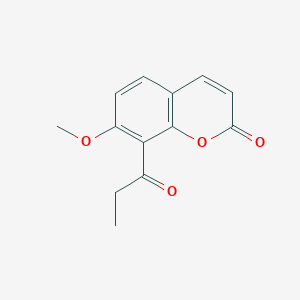
![7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)
